1-(3,5-Dichlorophenyl)ethanamine
Description
Significance as a Chiral Amine Scaffold in Organic and Medicinal Chemistry Research
The importance of 1-(3,5-dichlorophenyl)ethanamine lies in its nature as a chiral amine scaffold. Chiral amines are fundamental components in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The presence of a stereocenter in this compound allows for the creation of stereoisomers, which can exhibit markedly different pharmacological and biological activities.
In medicinal chemistry, dichlorophenyl-containing chiral amines are explored as building blocks for creating more complex molecules with potential therapeutic applications. The specific 3,5-dichloro substitution pattern on the phenyl ring influences the compound's electronic properties and steric bulk, which can be crucial for its interaction with biological targets. For instance, the structural motif of a dichlorophenyl group is found in various pharmacologically active agents, suggesting that intermediates like this compound could serve as starting points for the development of new drugs.
Historical Context and Evolution of Research on Dichlorophenyl-substituted Ethanamines
Research into dichlorophenyl-substituted ethanamines is part of a broader investigation into the structure-activity relationships of phenyl-substituted amines. Initially, research focused on understanding the impact of halogen substitution on the phenyl ring on the chemical reactivity and biological activity of the resulting compounds. The development of stereoselective synthesis methods was a significant milestone, enabling researchers to isolate and study individual enantiomers of chiral amines like this compound.
Early synthetic routes often resulted in racemic mixtures, which are equal mixtures of both enantiomers. A key area of evolution in the research has been the development of methods for chiral resolution and asymmetric synthesis. Techniques such as enzymatic kinetic resolution, which uses enzymes like lipases to selectively react with one enantiomer, have become crucial for obtaining enantiomerically pure forms of these compounds. More advanced methods, including dynamic kinetic resolution (DKR), combine enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netbeilstein-journals.org The use of transaminases in biocatalytic amination of ketones has also emerged as a powerful tool for the asymmetric synthesis of chiral amines. mdpi.comrug.nldiva-portal.org
Overview of Key Research Areas and Methodological Approaches
Current research involving this compound and related compounds is diverse and employs a range of sophisticated methodological approaches.
Key Research Areas:
Asymmetric Synthesis: A primary focus is the development of efficient and highly selective methods to produce single enantiomers of this compound. This is critical for its use in the synthesis of chiral drugs.
Catalyst Development: The compound serves as a substrate in the evaluation of new catalysts, particularly for asymmetric transformations. For example, it can be used to test the efficacy of novel racemization catalysts used in dynamic kinetic resolution processes. researchgate.net
Medicinal Chemistry: Researchers are exploring the use of this compound as a scaffold to synthesize novel compounds with potential therapeutic activities. This includes its incorporation into larger molecules designed to interact with specific biological targets like G-protein coupled receptors. nih.gov
Biocatalysis: There is a growing interest in using enzymes, such as transaminases and lipases, for the synthesis and resolution of this compound. mdpi.comdtu.dknih.gov Biocatalysis offers advantages in terms of stereoselectivity and milder reaction conditions compared to traditional chemical methods.
Methodological Approaches:
Enzymatic Kinetic Resolution: This method utilizes enzymes, most notably Candida antarctica lipase (B570770) B (CALB), to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the two. researchgate.net
Dynamic Kinetic Resolution (DKR): This advanced technique combines enzymatic resolution with a metal-based racemization catalyst. While the enzyme resolves the racemate, the catalyst continuously converts the unreactive enantiomer back into the racemic mixture, enabling a theoretical yield of up to 100% for the desired enantiomer. researchgate.netbeilstein-journals.org
Transaminase-Catalyzed Asymmetric Synthesis: ω-Transaminases are employed to directly synthesize the chiral amine from the corresponding ketone (3,5-dichloroacetophenone) with high enantioselectivity. mdpi.comrug.nl This method is attractive for its directness and high efficiency.
| Methodological Approach | Description | Key Reagents/Catalysts | Typical Outcome |
| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer of the racemic amine. | Lipases (e.g., Candida antarctica lipase B) | Separation of enantiomers, with a maximum theoretical yield of 50% for the acylated product. |
| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic resolution and in-situ racemization of the unreacted enantiomer. | Enzyme (e.g., CALB) and a racemization catalyst (e.g., Ru-based Shvo catalyst) | High yield (theoretically up to 100%) of a single enantiomer of the acylated product. |
| Transaminase-Catalyzed Asymmetric Synthesis | Direct conversion of a prochiral ketone to a chiral amine. | ω-Transaminase, Amine donor (e.g., isopropylamine) | High enantiomeric excess of the desired amine product. |
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNJVRIGZRAWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3,5 Dichlorophenyl Ethanamine
Asymmetric Synthesis of Enantiomerically Pure 1-(3,5-Dichlorophenyl)ethanamine
The direct synthesis of a single enantiomer of this compound can be achieved through several asymmetric methodologies, which aim to create the desired stereocenter with high selectivity. These methods often involve the use of chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction.
Chiral Auxiliaries and Ligand-Mediated Approaches
Asymmetric synthesis can be guided by the temporary incorporation of a chiral auxiliary. This auxiliary is a chiral molecule that attaches to the substrate, directs the stereoselective formation of the desired product, and is subsequently removed for potential recycling. sigmaaldrich.com This approach allows for high levels of diastereocontrol, and the resulting diastereomers can often be separated using standard laboratory techniques like crystallization or chromatography. york.ac.uk
For the synthesis of chiral amines like this compound, chiral Ni(II) complexes of Schiff bases have been utilized. These complexes can be alkylated to introduce the desired substituents, and subsequent cleavage of the complex yields the enantiomerically enriched amine. nih.gov Another strategy involves the use of chiral phosphine (B1218219) ligands in metal-catalyzed reactions. For instance, ruthenium complexes with chiral ligands such as BINAP can be employed in the asymmetric hydrogenation of imine precursors to directly synthesize the chiral amine. d-nb.info
Catalytic Asymmetric Reductions of Precursor Ketones or Aldehydes
A prevalent and efficient method for producing enantiomerically pure this compound is through the asymmetric reduction of its precursor, 3',5'-dichloroacetophenone. This transformation is typically accomplished using a chiral catalyst that facilitates the transfer of a hydride to the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol, which can then be converted to the amine.
Ruthenium-based catalysts, particularly those containing chiral ligands like BINAP, are effective for asymmetric hydrogenation under hydrogen pressure. Transition metal complexes, such as those of rhodium, have also been shown to catalyze the asymmetric reduction of chloroacetophenones with high yields and enantioselectivity using isopropanol (B130326) as a hydrogen source. researchgate.net Furthermore, biocatalysis offers a powerful alternative, with enzymes like (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum demonstrating the ability to reduce a wide range of prochiral ketones to their corresponding (S)-alcohols with high enantioselectivity. nih.gov
| Catalyst System | Precursor | Product | Enantiomeric Excess (ee) | Yield |
| Ru-(BINAP) | 3',5'-Dichloroacetophenone | (R)- or (S)-1-(3,5-Dichlorophenyl)ethanol | >90% | High |
| [RhCl2Cp*]2 | Chloroacetophenones | Chiral Alcohols | 80-99% | 88-99% |
| PEDH Enzyme | Prochiral Ketones | (S)-Alcohols | High | Not specified |
Table 1: Examples of Catalytic Systems for Asymmetric Reduction
Enzymatic Kinetic Resolution in Enantioselective Synthesis
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture of this compound. wikipedia.org In this process, an enzyme, often a lipase (B570770), selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemate at a much faster rate than the other. nih.govyoutube.com This results in a mixture of the unreacted, enantiomerically enriched amine and the acylated product of the other enantiomer, which can then be separated. nih.gov
For example, Candida antarctica lipase B (CALB) is a commonly used enzyme for the kinetic resolution of amines. wikipedia.org The reaction can be performed in an organic solvent with an acylating agent. The enzyme will selectively acylate one enantiomer, leaving the other enantiomer in high enantiomeric excess. wikipedia.org This method is valued for its high selectivity and mild reaction conditions. nih.gov The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's ability to differentiate between the two enantiomers. nih.gov
Resolution Techniques for Racemic this compound
When a racemic mixture of this compound is produced, it must be separated into its constituent enantiomers. This process is known as resolution.
Diastereomeric Salt Formation with Chiral Acids (e.g., L-Mandelic Acid)
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as L-mandelic acid. libretexts.orgrsc.org The resulting products are a pair of diastereomeric salts, for instance, (R)-1-(3,5-dichlorophenyl)ethanaminium (S)-mandelate and (S)-1-(3,5-dichlorophenyl)ethanaminium (S)-mandelate.
Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. libretexts.orgcore.ac.uk One diastereomeric salt will preferentially crystallize from the solution, leaving the other in the mother liquor. After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. The choice of resolving agent and solvent is crucial for achieving efficient separation. researchgate.net
| Chiral Resolving Agent | Racemic Compound | Separation Method |
| L-Mandelic Acid | This compound | Fractional Crystallization |
| Tartaric Acid Derivatives | This compound | Chiral Resolution |
| N-tosyl-(S)-phenylalanine | 3-aminopiperidine | Dielectrically Controlled Resolution |
Table 2: Examples of Chiral Resolving Agents
Chromatographic Enantioseparation using Chiral Stationary Phases
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govresearchgate.net CSPs are materials that are themselves chiral and can interact differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly successful and widely used. nih.govresearchgate.net For the separation of compounds like this compound, a column such as Chiralpak IC, which contains cellulose tris-(3,5-dichlorophenylcarbamate) as the chiral selector, can be very effective. researchgate.netfarmaciajournal.commdpi.com The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the CSP. researchgate.net The choice of mobile phase also plays a critical role in achieving optimal separation. researchgate.net
| Chiral Stationary Phase | Chiral Selector | Application |
| Chiralpak IC | Cellulose tris-(3,5-dichlorophenylcarbamate) | Enantioseparation of various stereoisomers |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Enantioseparation of β-blockers |
| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Enantioseparation of β-blockers |
Table 3: Examples of Chiral Stationary Phases
Functional Group Transformations of the Ethanamine Moiety
The primary amine group of this compound is a focal point for a range of chemical reactions, allowing for the synthesis of a diverse array of derivatives.
N-Alkylation Reactions: Scope, Selectivity, and Mechanistic Insights (e.g., SN2 Pathways)
N-alkylation of primary amines like this compound is a fundamental transformation that introduces alkyl groups to the nitrogen atom, leading to the formation of secondary and tertiary amines. wikipedia.org This reaction typically proceeds via a nucleophilic aliphatic substitution mechanism, most commonly an SN2 pathway, where the amine's lone pair of electrons attacks an electrophilic carbon of an alkyl halide, displacing the halide leaving group. wikipedia.org
The reaction is often carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), and the reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). However, the direct alkylation of primary amines can be complicated by overalkylation, where the initially formed secondary amine further reacts with the alkylating agent to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org For laboratory-scale syntheses where a specific degree of alkylation is desired, alternative methods are often preferred to achieve better selectivity. libretexts.org Industrially, N-alkylation using alcohols as alkylating agents is a more common and cost-effective approach. wikipedia.org
The steric hindrance presented by the 3,5-dichlorophenyl group can influence the rate of N-alkylation reactions compared to less bulky amines.
Table 1: Examples of N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Conditions | Product | Yield |
| Benzyl chloride | K₂CO₃ | DMF | 80°C, 12 hours, reflux | Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine | 72% |
| Methyl iodide | NaH | THF | 0°C to RT, 6 hours | N-Methyl derivative | 68% |
Note: The data in this table is for a related compound, (R)-1-(2,4-dichlorophenyl)ethanamine, and is presented here as a representative example of the reaction type.
Acylation Reactions: Synthesis of Amide Derivatives for Diverse Applications
Acylation of this compound with acyl chlorides or anhydrides is a widely used method to produce amide derivatives. savemyexams.com This transformation is significant as it can modify the compound's physical and biological properties. The reaction, often referred to as the Schotten-Baumann reaction when using acyl chlorides, typically occurs at room temperature in the presence of a base like pyridine (B92270) or a tertiary amine (e.g., triethylamine). fishersci.it The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fishersci.it
The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. savemyexams.com The electron-withdrawing nature of the two chlorine atoms on the phenyl ring slightly deactivates the amine, which may necessitate longer reaction times or more reactive acylating agents for efficient conversion.
Table 2: Representative Acylation Reactions
| Acylating Agent | Base | Solvent | Conditions | Product | Yield |
| Acetyl chloride | Pyridine | CH₂Cl₂ | 0°C to RT, 2 hours | N-Acetyl derivative | 85% |
| Benzoyl chloride | Et₃N | THF | Reflux, 4 hours | N-Benzoylated compound | 78% |
Note: The data in this table is for a related compound, (R)-1-(2,4-dichlorophenyl)ethanamine, and is presented here as a representative example of the reaction type.
Controlled Oxidation Reactions leading to Nitriles or Imines
The primary amine of this compound can undergo controlled oxidation to yield either nitriles or imines, depending on the oxidizing agent and reaction conditions. researchgate.net Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an acidic medium, can facilitate the conversion of the primary amine to a nitrile. This transformation involves the removal of hydrogen atoms from the amine and the adjacent carbon.
Alternatively, the use of milder or more specific oxidizing agents can lead to the formation of an imine. researchgate.netorganic-chemistry.org Imines are valuable intermediates in organic synthesis, readily undergoing further reactions such as reduction to secondary amines or nucleophilic addition. The formation of imines can also be achieved through the condensation of the amine with an aldehyde or ketone. organic-chemistry.org
Nucleophilic Substitution and Cross-Coupling Reactions
The amine group of this compound can also participate in reactions that form new carbon-nitrogen bonds with aromatic systems.
Palladium-Catalyzed C–N Cross-Coupling Reactions for Arylation of Primary Amines
Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for the formation of arylamines. organic-chemistry.orgresearchgate.net This methodology allows for the coupling of primary amines like this compound with aryl halides or pseudohalides. acs.org The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand and a base. organic-chemistry.orgmit.edu
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired N-arylated amine and regenerates the Pd(0) catalyst. mdpi.com These reactions are highly versatile and have found widespread application in medicinal chemistry and materials science for the synthesis of complex nitrogen-containing molecules. acs.orgmit.edu
Incorporation into Electrophilic Aromatic Compounds for Heterocyclic Construction
The nucleophilic nature of the primary amine in this compound allows it to react with electrophilic aromatic compounds to construct heterocyclic ring systems. For instance, reaction with a compound containing both a leaving group and an electrophilic center can lead to an initial nucleophilic substitution followed by an intramolecular cyclization to form a heterocycle.
An example of this is the reaction with 2-bromo-1-arylethanones, where the amine first displaces the bromide ion. The resulting intermediate can then undergo cyclization to form imidazole-substituted derivatives. This strategy provides a direct route to complex heterocyclic structures that are of interest in various fields of chemical research.
Role As a Versatile Building Block in Complex Organic Synthesis
Strategic Use in the Construction of Enantiomerically Enriched Compounds
The presence of a stereogenic center in 1-(3,5-dichlorophenyl)ethanamine makes it a significant tool in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product. The (R)-enantiomer, (R)-1-(3,5-dichlorophenyl)ethanamine, belongs to the class of chiral amines with halogenated aromatic groups that have become increasingly important in pharmaceutical research. The development of synthetic methods to obtain such optically pure amines with a defined stereochemistry has been a key area of research.
The strategic use of such chiral amines is fundamental in creating enantiomerically enriched compounds, which is critical in medicinal chemistry as different enantiomers of a drug can have vastly different biological activities. General strategies for the synthesis of enantiomerically pure compounds include the resolution of racemic mixtures, the use of a chiral pool, or asymmetric synthesis employing chiral auxiliaries or catalysts. science.gov For instance, derivatives like cellulose-tris-(3,5-dichlorophenyl-carbamate) are used in chiral chromatography to separate enantiomers of various compounds. science.gov
While direct methods for the enantiomeric resolution of this compound are not extensively detailed, the synthesis of related chiral amines and their application in creating enantiopure products is well-established. For example, lipase-catalyzed kinetic resolution and asymmetric hydrogenation are common techniques used to produce enantiomerically enriched amino alcohols and amines, which are vital building blocks in organic transformations. rsc.orgru.nl The principles of these methods, such as dynamic kinetic resolution (DKR), are applied to the synthesis of tailor-made α-amino acids, highlighting the importance of chiral amine precursors. researchgate.netmdpi.com
Synthesis of Nitrogen-Containing Heterocyclic Systems and Derivatives
This compound and its derivatives are instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. google.comgoogle.com These heterocyclic systems are core structures in many pharmaceutically active molecules. The dichlorophenyl moiety is often incorporated to enhance biological activity or to explore structure-activity relationships.
The 3,5-dichlorophenyl group is a key feature in certain bioactive imidazolidine (B613845) derivatives. For example, 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione (B1345975) is a known compound synthesized from precursors containing this moiety. google.com The synthesis of substituted imidazolidines often involves the reaction of an amine with other reagents to form the heterocyclic ring.
Research has shown the synthesis of 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives, where a key intermediate is 1-(3,5-dichlorophenyl)-5-imino-3-aryl-4-thioxoimidazolidin-2-one. researchgate.net These compounds are synthesized by reacting N-arylcyanothioformamide derivatives with isocyanate derivatives. researchgate.net Furthermore, the imidazolidine-2-thione scaffold itself is considered pharmaceutically attractive and can be acylated to produce a library of derivatives with potential biological applications. nih.gov The synthesis of 1,3-substituted imidazolidine-2,4,5-triones has also been accomplished by treating disubstituted ureas with oxalyl chloride, a method that could be applied to precursors bearing the 3,5-dichlorophenyl group. mdpi.com
Table 1: Examples of Imidazolidine Derivative Synthesis
| Starting Material/Scaffold | Reagents | Product Type | Reference |
| N-Arylcyanothioformamides | Isocyanates | 1,3-Disubstituted-4-thioxoimidazolidin-2-ones | researchgate.net |
| Imidazolidine-2-thione | Acyl Chlorides | Mono- and di-acylated imidazolidine-2-thiones | nih.gov |
| Disubstituted Ureas | Oxalyl Chloride | 1,3-Substituted imidazolidine-2,4,5-triones | mdpi.com |
Isoxazolines are a class of five-membered heterocyclic compounds often synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. mdpi.comcore.ac.uk These compounds are valuable in medicinal chemistry, with various derivatives exhibiting a wide spectrum of biological activities. researchgate.net
The synthesis of 3,5-disubstituted isoxazolines can be achieved through the reaction of acryl amides with hydroxylamine (B1172632) hydrochloride. jocpr.com While a direct synthesis starting from this compound is not explicitly detailed, the incorporation of dichlorophenyl groups into the isoxazoline (B3343090) scaffold is a known strategy. The general methodology involves creating an intermediate containing the dichlorophenyl moiety that can then react to form the isoxazoline ring. For example, a common route involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkene. core.ac.ukresearchgate.net This approach allows for the introduction of various substituents, including dichlorophenyl groups, onto the final heterocyclic structure. Another method involves a three-component reaction between an aldehyde, hydroxylamine hydrochloride, and an alkyne in a deep eutectic solvent to form 3,5-disubstituted isoxazoles, which are structurally related to isoxazolines. core.ac.uk
Pyrimidine (B1678525) and its fused analogues represent a large and important class of heterocyclic compounds with diverse pharmacological activities. nih.govheteroletters.org The synthesis of novel pyrimidine derivatives often utilizes building blocks containing substituted phenyl rings to modulate their biological effects. growingscience.com
A notable example is the synthesis of 4-Chloro-6-(3,5-dichlorophenoxy)-N-(5-methylpyridin-2-yl)pyrimidin-2-amine. arkat-usa.org This compound was prepared from 2,4-dichloro-6-(3,5-dichlorophenoxy)pyrimidine, demonstrating a practical application of the 3,5-dichlorophenyl group in constructing complex pyrimidine systems. The synthesis involved a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis. arkat-usa.org General synthetic strategies for pyrimidines include reactions starting from 1,3-dicarbonyl compounds, enamines, or malononitrile (B47326) with amidines or ureas. nih.govgrowingscience.com These varied routes provide a versatile platform for incorporating the this compound-derived structure into a pyrimidine core.
Applications in the Synthesis of Analogues of Bioactive Molecules and Natural Products
The total synthesis of natural products and their analogues is a significant area of chemical research, aimed at creating molecules with potential applications in biology and medicine. rsc.org The this compound scaffold is valuable in this context, particularly for creating analogues of known bioactive molecules.
A closely related compound, 2-amino-1-(3,5-dichlorophenyl)ethanol, serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. chemimpex.com This highlights the utility of the 3,5-dichlorophenyl moiety in medicinal chemistry. The synthesis of analogues of natural products like Bongkrekic acid, an apoptosis inhibitor, demonstrates the power of organic synthesis to create complex and biologically important molecules from simpler building blocks. weebly.com
The 3,5-dichlorophenyl group is also found in inhibitors of phenylethanolamine N-methyltransferase (PNMT), such as 1-(2,3-dichlorophenyl)ethanamine, which are researched for their effects on blood pressure. medchemexpress.com By analogy, this compound can be used to generate libraries of compounds for screening against various biological targets, contributing to the discovery of new therapeutic agents.
Development of Novel Molecular Scaffolds for Chemical Research
This compound is described as a versatile building block that can serve as a scaffold for synthesizing more complex molecules. biosynth.com The development of novel molecular scaffolds is crucial for expanding chemical space and discovering compounds with new properties and biological activities. researchgate.net
The dichlorophenyl group has been incorporated into novel tricyclic pyrazole (B372694) scaffolds, such as N-(1-(1-Naphthyl)ethyl)-7-chloro-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, which have been investigated as cannabinoid receptor ligands. openmedicinalchemistryjournal.com This demonstrates the strategy of using a substituted phenylamine as a foundational piece in a multi-step synthesis to build complex, rigid scaffolds. The design of such molecules often involves combining fragments from known bioactive compounds or exploring unprecedented combinations to create pseudo-natural products. researchgate.net The use of the 3,5-dichlorophenyl group can impart specific properties, such as increased metabolic stability or enhanced binding affinity to a biological target, making it a valuable component in the design of new chemical entities for research.
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms via Spectroscopic and Analytical Methods
The determination of reaction pathways for syntheses involving 1-(3,5-Dichlorophenyl)ethanamine relies heavily on modern spectroscopic and analytical techniques. These methods provide crucial insights into the structure of intermediates and products, allowing chemists to deduce the step-by-step processes of a chemical transformation.
Spectroscopic methods are fundamental to identifying molecular structures and functional groups. libretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for mapping the carbon-hydrogen framework of the molecule and its derivatives. nih.govresearchgate.net For instance, in reactions such as N-alkylation or acylation of this compound, NMR shifts and coupling constants would confirm the successful modification at the amine group and reveal the stereochemical relationship between different parts of the molecule.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are often coupled with Mass Spectrometry (MS). This combination (HPLC-MS, GC-MS) is powerful for separating complex reaction mixtures and identifying the components, including the desired product, unreacted starting materials, and byproducts. google.com The fragmentation patterns observed in mass spectrometry provide definitive information about the molecular weight and structure of the compounds being analyzed. In the synthesis of intermediates for complex molecules, chromatographic methods are used to monitor the reaction progress and assess product purity. google.com
Infrared (IR) spectroscopy complements these techniques by identifying the presence of specific functional groups. The characteristic absorption bands for N-H bonds in the amine, C-Cl bonds of the dichlorophenyl ring, and any new bonds formed during a reaction (e.g., a C=O stretch in an amide) can be monitored to follow the chemical conversion.
| Analytical Method | Information Provided | Application in Studying this compound Reactions |
| ¹H and ¹³C NMR | Provides detailed information on the molecular structure, connectivity, and chemical environment of atoms. researchgate.net | Used to confirm product structure, identify stereoisomers, and analyze reaction mixtures. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition; fragmentation patterns help in structural elucidation. | Confirms the identity of reaction products and byproducts by providing their mass-to-charge ratio. nih.gov |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -NH₂, C-Cl, C=O). libretexts.org | Monitors the disappearance of reactant functional groups and the appearance of product functional groups. |
| HPLC / GC | Separates components of a mixture. | Used to determine the purity of products, quantify reaction yields, and analyze the ratio of stereoisomers. google.com |
Studies on Reaction Kinetics and Thermodynamics
Investigating the kinetics and thermodynamics of reactions involving this compound provides quantitative data on reaction rates, energy barriers, and the feasibility of a transformation. Such studies are crucial for optimizing reaction conditions and understanding the underlying mechanistic pathways.
Reaction kinetics, the study of reaction rates, can be followed by monitoring the concentration of reactants or products over time using the spectroscopic methods mentioned previously. The data obtained can be used to derive a rate law, which expresses the reaction rate as a function of reactant concentrations and a rate constant (k). These studies can reveal whether a reaction proceeds through a unimolecular or bimolecular process and can help to identify the rate-determining step. For nucleophilic substitution reactions involving amines, kinetic studies can elucidate whether the mechanism is concerted (Sₙ2) or stepwise. researchgate.net
Thermodynamic studies concern the energy changes that occur during a reaction. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. These values can be determined experimentally through calorimetry or by studying the temperature dependence of the equilibrium constant. Non-equilibrium thermodynamics can also be applied to formulate rate equations for complex processes like autocatalytic reactions. chemrxiv.org The activation energy (Ea) of a reaction, which is the minimum energy required for a reaction to occur, can be determined from the temperature dependence of the rate constant (the Arrhenius equation). For the reactions of this compound, this data would be invaluable for predicting how changes in temperature will affect the reaction rate and for comparing its reactivity to other substituted ethanamines. nih.gov
Stereochemical Control and Diastereoselectivity in Synthetic Pathways
Given that this compound is a chiral molecule, controlling the stereochemistry during its synthesis or when using it as a reactant is of paramount importance, particularly in pharmaceutical applications. Synthetic pathways are often designed to produce a single enantiomer ((R) or (S)) or to control the formation of diastereomers when a new stereocenter is created.
The synthesis of enantiomerically pure this compound can be achieved through various strategies. One common method is the resolution of a racemic mixture, where a chiral resolving agent is used to form diastereomeric salts that can be separated by crystallization. Another approach is asymmetric synthesis, where a prochiral precursor, such as 1-(3,5-dichlorophenyl)ethanone, is reduced using a chiral catalyst or reagent to favor the formation of one enantiomer over the other.
When chiral this compound is used in a subsequent reaction that generates a new stereocenter, the goal is to achieve high diastereoselectivity. The existing stereocenter on the amine can influence the stereochemical outcome of the reaction. This control can be subject to either kinetic or thermodynamic factors. nih.gov For example, in the alkylation of the amine or its derivatives, the incoming electrophile may approach from the less sterically hindered face of the molecule, leading to a kinetically controlled product distribution. The choice of reagents, solvents, and reaction conditions can significantly influence the diastereomeric ratio. Studies on related systems have shown that remote substituents can dramatically reverse the diastereoselectivity of a reaction, highlighting the subtle interplay of steric and electronic effects that govern the transition state geometry. nih.gov In some cases, non-covalent interactions can be exploited to control facial selectivity in reactions. escholarship.org
| Synthetic Strategy | Description | Desired Outcome |
| Asymmetric Synthesis | Use of chiral catalysts, reagents, or auxiliaries to convert a prochiral substrate into a chiral product with a preference for one enantiomer. mdpi.com | High enantiomeric excess (e.e.) of (R)- or (S)-1-(3,5-Dichlorophenyl)ethanamine. |
| Kinetic Resolution | Reaction of a racemic mixture with a chiral reagent that reacts faster with one enantiomer, allowing for the separation of the unreacted enantiomer. | Separation of one enantiomer from the racemic mixture. |
| Diastereoselective Reaction | A reaction in which a chiral starting material, like (R)-1-(3,5-Dichlorophenyl)ethanamine, influences the creation of a new stereocenter, leading to a preference for one diastereomer. researchgate.net | High diastereomeric ratio (d.r.) in the product. |
Influence of the Dichlorophenyl Substituent on Reactivity and Selectivity
The two chlorine atoms on the phenyl ring at the 3- and 5-positions have a profound influence on the chemical properties and reactivity of this compound. These effects are primarily electronic in nature.
Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the benzene (B151609) ring and, by extension, on the benzylic carbon and the amine group. The reduced electron density on the amine nitrogen makes it less nucleophilic and less basic compared to a non-substituted phenylethanamine. This can affect the rate and equilibrium of reactions involving the amine, such as acid-base reactions and nucleophilic attacks.
While the inductive effect is electron-withdrawing, halogens also have a weak electron-donating resonance effect (+R) due to their lone pairs of electrons. This resonance effect increases electron density primarily at the ortho and para positions of the benzene ring. google.com However, in the case of this compound, the chlorine atoms are in meta positions relative to the ethanamine substituent. Their primary influence on electrophilic aromatic substitution reactions on the ring itself is deactivating, making the ring less susceptible to attack by electrophiles compared to benzene. The combined inductive effects of the two chlorine atoms strongly passivate the ring.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to understand the fundamental electronic properties and reactivity of 1-(3,5-Dichlorophenyl)ethanamine. wavefun.com These calculations provide a detailed picture of the molecule's structure and energy. nih.gov
The electronic structure of this compound is significantly influenced by the presence of the two chlorine atoms on the phenyl ring. These electron-withdrawing groups affect the electron density distribution across the molecule. DFT calculations can be used to compute various electronic properties. github.io
Stereoelectronic effects, which describe the influence of orbital alignment on molecular properties, are crucial for understanding the compound's behavior. wikipedia.org For instance, the orientation of the lone pair on the nitrogen atom relative to the C-C and C-H bonds of the ethylamine (B1201723) side chain can influence the molecule's conformation and reactivity. These effects arise from interactions between filled and empty molecular orbitals. wikipedia.org
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table is for illustrative purposes. Actual values would be obtained from specific DFT calculations.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment (Debye) | ~2.5 D | B3LYP/6-31G(d) |
| HOMO Energy (eV) | -6.8 eV | B3LYP/6-31G(d) |
| LUMO Energy (eV) | -0.5 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap (eV) | 6.3 eV | B3LYP/6-31G(d) |
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. lumenlearning.com The relative energies of these conformers determine the most stable three-dimensional structure of the molecule. Geometrical optimization is a computational process that finds the lowest energy conformation. nih.gov
For this compound, rotation around the C-C bond connecting the phenyl ring and the ethylamine group is a key conformational variable. The presence of the two chlorine atoms creates steric hindrance that influences the preferred rotational angle. DFT methods, such as B3LYP with a suitable basis set like 6-31G(d), are often used to perform these optimizations.
Studies on similar dichlorophenyl-containing compounds have shown that different positional isomers can lead to distinct conformational preferences, which in turn can affect their biological activity.
Quantum chemical calculations can be used to map out the energetic landscape of chemical reactions involving this compound. savemyexams.com This involves calculating the energies of reactants, products, transition states, and intermediates. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be determined from the energetic profile. savemyexams.com
For example, in nucleophilic substitution reactions where the amine group of this compound attacks an electrophile, DFT calculations can elucidate the reaction mechanism and predict the reaction rate. The calculated activation energies provide insight into the feasibility and kinetics of the reaction.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction This table is for illustrative purposes. Actual values would be obtained from specific DFT calculations for a defined reaction.
| Reaction Step | Activation Energy (kcal/mol) | Method/Basis Set |
|---|---|---|
| Nucleophilic Attack | 15.2 | B3LYP/6-311+G(2d,p) |
| Proton Transfer | 5.8 | B3LYP/6-311+G(2d,p) |
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule, typically a protein or a nucleic acid. science.govacs.org
Molecular docking simulations can predict how this compound might bind to the active site or allosteric sites of enzymes and receptors. science.gov These predictions are based on the three-dimensional structures of both the ligand and the macromolecule. The process involves sampling a large number of possible orientations and conformations of the ligand within the binding site and scoring them based on their predicted binding affinity. science.gov
The 3,5-dichlorophenyl group is a fragment that has been identified as important for binding in various biological targets. nih.gov Docking studies can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.gov For instance, the amine group can act as a hydrogen bond donor or acceptor, while the dichlorophenyl ring can engage in hydrophobic and halogen bonding interactions. mdpi.com
Once a plausible binding mode is identified through docking, a more detailed analysis of the interactions and their energetic contributions can be performed. This characterization helps in understanding the key molecular determinants of binding affinity and selectivity.
The interaction energy is a measure of the strength of the association between the ligand and the macromolecule. It is composed of various terms, including electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding. The dichlorophenyl moiety has been shown in studies of other compounds to fit into specific hydrophobic pockets within protein binding sites. researchgate.net
Table 3: Key Interacting Residues and Interaction Types (Hypothetical) This table is for illustrative purposes. Actual residues and interaction types would be identified from specific docking studies with a particular protein target.
| Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Asp121 | Hydrogen Bond (with NH2) | 2.8 |
| Phe254 | π-π Stacking (with phenyl ring) | 4.5 |
| Leu301 | Hydrophobic | 3.9 |
| Tyr310 | Halogen Bond (with Cl) | 3.2 |
Prediction of Reactivity and Selectivity in Organic Transformations
Computational and theoretical chemistry provide powerful tools for predicting the reactivity and selectivity of this compound in various organic transformations. These methods allow for the in-silico investigation of reaction mechanisms, transition states, and the influence of structural features on reaction outcomes, thereby guiding synthetic efforts and aiding in the rational design of new chemical processes.
Furthermore, computational workflows have been developed to predict regioselectivity in reactions like C-H functionalization. beilstein-journals.org These methods can assess the relative energies of various potential reaction intermediates, helping to determine the most likely product. beilstein-journals.org While direct computational studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established. For example, in a hypothetical palladium-catalyzed C-H arylation reaction, computational analysis could predict whether the reaction is more likely to occur at the ortho or para positions relative to the ethylamine substituent, considering the directing effects of both the amine group and the chlorine atoms.
In the context of stereoselectivity, computational chemistry is invaluable for predicting the outcome of asymmetric transformations. Since this compound is a chiral amine, it can undergo kinetic resolution. Theoretical models can be used to study the transition states of the reactions between the amine enantiomers and a chiral catalyst or reagent. acs.orgdntb.gov.ua By calculating the energy difference between the diastereomeric transition states, the enantioselectivity of the reaction can be predicted. acs.orgnsf.gov This is particularly useful in the development of enzymatic or organocatalytic resolution processes. researchgate.netdiva-portal.org
Computational studies can also elucidate complex reaction mechanisms. For instance, in the synthesis of more complex phenethylamine (B48288) derivatives, computational analysis can provide insights into reaction pathways, such as those involving phenonium ion intermediates in aziridine (B145994) opening reactions. nih.gov Such studies can explain observed selectivities and help in optimizing reaction conditions. nih.gov
To illustrate the type of predictive data that can be generated through computational studies, the following table presents hypothetical results for the prediction of regioselectivity in an electrophilic aromatic substitution reaction on this compound. The data is representative of what would be obtained from DFT calculations.
| Potential Reaction Site | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|
| C2-Substitution | +2.5 | Minor |
| C4-Substitution | +5.0 | Minor |
| C6-Substitution | 0.0 | Major |
This table is illustrative and based on general principles of electrophilic aromatic substitution on a deactivated ring. The values are not from a specific published study on this compound.
The table demonstrates how computational chemistry can quantify the energetic barriers for substitution at different positions on the aromatic ring, allowing for a prediction of the major product. In this hypothetical case, substitution at the C6 position is predicted to be the most favorable pathway due to the lower activation energy.
Molecular Recognition and Supramolecular Chemistry Applications
Investigation of Non-Covalent Interactions and Intermolecular Forces
The behavior and functionality of 1-(3,5-dichlorophenyl)ethanamine in chemical systems are largely governed by a variety of non-covalent interactions. These forces, while weaker than covalent bonds, are crucial in determining the compound's physical properties and its ability to interact with other molecules. lumenlearning.com The primary intermolecular forces at play include:
Dipole-Dipole Interactions: The presence of polar covalent bonds, such as the C-Cl and C-N bonds, creates a permanent dipole moment in the this compound molecule. These dipoles interact with other polar molecules through electrostatic attraction or repulsion. pressbooks.publibretexts.org
London Dispersion Forces: These temporary attractive forces arise from the random movement of electrons, which can create instantaneous dipoles. lumenlearning.comlibretexts.org The large, electron-rich dichlorophenyl group in this compound contributes to significant dispersion forces.
Hydrogen Bonding: The amine group (-NH2) in this compound can act as a hydrogen bond donor, forming hydrogen bonds with electronegative atoms like oxygen or nitrogen on other molecules. pressbooks.pub This is a particularly strong type of dipole-dipole interaction. libretexts.org
π-π Interactions: The aromatic dichlorophenyl ring can participate in π-π stacking interactions with other aromatic systems. These interactions are important in the formation of ordered structures. researchgate.netrsc.org
These non-covalent interactions are fundamental to the compound's role in more complex chemical phenomena, such as host-guest chemistry and self-assembly. The collective strength and nature of these forces dictate the stability and structure of the resulting supramolecular systems.
Exploration of Host-Guest Chemistry and Complexation Behavior
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The specificity of this interaction is driven by the complementary shapes, sizes, and chemical properties of the host and guest. In this context, this compound can act as a guest, fitting into the cavity of a host molecule.
The formation of these host-guest complexes is often studied using techniques like NMR spectroscopy, which can reveal changes in the chemical environment of the guest upon complexation. nih.gov The interactions are typically non-covalent, involving a combination of the forces described in the previous section.
Macrocyclic molecules like cyclodextrins, calixarenes, and pillararenes are common hosts. thno.orgmdpi.com Their hydrophobic inner cavities can encapsulate nonpolar parts of guest molecules, such as the dichlorophenyl group of this compound, while the hydrophilic outer surface ensures solubility in aqueous environments. beilstein-journals.org The formation of these inclusion complexes can alter the physical and chemical properties of the guest molecule, such as its solubility and stability. mdpi.com
Self-Assembly Processes and Formation of Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. taylorfrancis.comrsc.org This process is fundamental in nature, leading to the formation of complex biological structures like cell membranes and DNA double helices. rsc.org In synthetic chemistry, self-assembly is a powerful tool for creating novel materials with specific functions. taylorfrancis.comnih.gov
The ability of this compound to participate in various non-covalent interactions makes it a potential building block for self-assembled systems. For instance, the interplay of hydrogen bonding, π-π stacking, and dipole-dipole forces can lead to the formation of well-defined supramolecular architectures. nih.gov These architectures can range from simple dimers to more complex, higher-order structures. mdpi.com The specific geometry and functionality of the resulting assembly are encoded in the molecular structure of the building blocks. taylorfrancis.com
Role in Chiral Recognition and Enantioselective Separation Methodologies
One of the most significant applications of this compound is in the field of chiral recognition and the separation of enantiomers. Enantiomers are non-superimposable mirror images of a chiral molecule that often exhibit different biological activities. Their separation is therefore crucial in fields like pharmacology. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for achieving this separation. researchgate.netnih.gov
Design and Development of Chiral Selectors (e.g., Polysaccharide Carbamate (B1207046) Derivatives)
Chiral selectors are the key components of CSPs, responsible for differentiating between enantiomers. Derivatives of polysaccharides, such as cellulose (B213188) and amylose, are widely used as chiral selectors. nih.gov Specifically, carbamate derivatives of these polysaccharides have proven to be highly effective.
This compound is utilized in the synthesis of these chiral selectors. For example, cellulose tris(3,5-dichlorophenylcarbamate) is a well-known and effective chiral selector. semanticscholar.org The derivatization of the polysaccharide with the 3,5-dichlorophenylcarbamate group creates chiral grooves and cavities on the surface of the stationary phase. The enantiomers of an analyte can then interact differently with these chiral environments, leading to their separation. The choice of the substituent on the phenyl ring of the carbamate is critical for the enantioselectivity of the CSP. nih.gov
Table 1: Examples of Polysaccharide-Based Chiral Stationary Phases
| CSP Name | Polysaccharide Backbone | Chiral Selector |
| Chiralcel OD | Cellulose | 3,5-dimethylphenylcarbamate |
| Chiralpak AD | Amylose | 3,5-dimethylphenylcarbamate |
| Chiralpak IC | Cellulose | 3,5-dichlorophenylcarbamate |
Fundamental Mechanisms of Enantiomeric Recognition on Chiral Stationary Phases
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. researchgate.net The different stabilities of these complexes lead to different retention times in the chromatographic column, allowing for their separation.
The enantiomeric recognition mechanism is a complex interplay of various non-covalent interactions. researchgate.net For CSPs based on polysaccharide carbamates, these interactions include:
Hydrogen Bonding: The carbamate group (-NH-C=O) of the chiral selector can form hydrogen bonds with polar functional groups on the analyte. researchgate.net
π-π Interactions: The aromatic rings of both the chiral selector (e.g., the 3,5-dichlorophenyl group) and the analyte can engage in π-π stacking. researchgate.netrsc.org
Dipole-Dipole Interactions: The polar carbamate groups and any other polar functionalities contribute to dipole-dipole interactions. researchgate.net
Steric Hindrance: The rigid, helical structure of the polysaccharide backbone creates a chiral environment where one enantiomer may fit more favorably than the other due to steric effects. semanticscholar.org
Computational modeling and spectroscopic studies are often employed to elucidate the precise nature of these interactions and to understand the chiral recognition mechanism at a molecular level. rsc.org The combination and relative strength of these interactions determine the enantioselectivity of the separation. semanticscholar.org
Table 2: Key Intermolecular Interactions in Chiral Recognition
| Interaction Type | Description |
| Hydrogen Bonding | Interaction between a hydrogen atom on the selector or analyte and an electronegative atom (O, N) on the other molecule. researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. researchgate.netrsc.org |
| Dipole-Dipole | Electrostatic interactions between permanent dipoles of the selector and analyte. researchgate.net |
| Steric Effects | Repulsive forces that arise when atoms are brought too close together, influencing the fit of the analyte in the chiral selector's binding site. semanticscholar.org |
Structure Activity Relationship Sar Studies in Chemical Biology Research
Rational Design of 1-(3,5-Dichlorophenyl)ethanamine Derivatives for Specific Molecular Interactions
The rational design of new molecules often begins with a "hit" compound identified from screening, which shows some desired biological activity. ox.ac.uk The this compound scaffold is a valuable starting point due to the specific steric and electronic properties conferred by the 3,5-dichloro substitution pattern. This arrangement creates a symmetric structure that can influence binding affinity and selectivity in target protein pockets. The process of rational design involves iterative chemical synthesis and biological testing to optimize these interactions.
A key strategy in the rational design of derivatives is the systematic modification of different parts of the scaffold. For instance, in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a compound featuring a 3,5-dichlorophenyl group was an initial hit. nih.gov Researchers then synthesized a variety of analogs to explore the SAR, modifying substituents on the phenyl ring to improve potency and other pharmacological properties. nih.gov
Similarly, SAR studies on FiVe1, a compound containing a dichlorophenyl moiety, were undertaken to improve its potency and solubility, which limited its use as a potential therapeutic or in vivo probe. nih.gov A range of electron-donating and electron-withdrawing groups were introduced at the C-3 and C-5 positions of the phenyl ring, leading to the discovery of derivatives with significantly enhanced potency and cell-type selectivity. nih.gov For example, replacing the chlorine atoms with methoxy (B1213986) groups resulted in compounds with double-digit nanomolar potency. nih.gov
Another example of rational design involves the development of molecular glue compounds that inhibit a noncovalent enzyme-ubiquitin complex. Starting with a hit compound, a derivative incorporating a 3,5-dichlorophenyl group showed a 27-fold improvement in potency. nih.gov Further modifications to other parts of the molecule were then explored to optimize the interaction. nih.gov These examples underscore how the 3,5-dichlorophenyl moiety serves as a critical anchor for structure-based drug design, allowing for rational modifications to achieve specific molecular interactions.
| Scaffold Modification | Target/Application | Effect of Modification | Reference |
| Phenyl ring substitution | mGluR4 PAMs | Altered potency and efficacy. | nih.gov |
| C-3 and C-5 substitution (e.g., methoxy for chloro) | Mesenchymal cancer cell inhibition (FiVe1 derivatives) | Marked improvement in potency (from 1.6 µM to 37 nM). | nih.gov |
| Incorporation of 3,5-dichlorophenyl unit | Ubiquitin-enzyme complex inhibition | 27-fold improvement in potency over initial hit. | nih.gov |
| Amide and carboxylic acid replacements | mGluR4 PAMs | Identified primary carboxamide as an active replacement for carboxylic acid. | nih.gov |
Chemoinformatic and Computational Approaches to SAR Prediction
To accelerate the process of drug discovery and reduce the reliance on extensive synthesis, chemoinformatic and computational methods are increasingly used to predict SAR. These in silico techniques can model the interactions between a ligand and its target protein, predicting binding affinity and guiding the design of more effective derivatives.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method builds a statistical model correlating the 3D properties of molecules with their biological activity. For compounds targeting the σ1 receptor, 3D-QSAR studies using techniques like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to create reliable models that can accurately predict the activity of new compounds. univ-biskra.dz
Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This helps to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, docking studies have been used to understand how inhibitors bind to the active site of enzymes like β-glucuronidase and cholinesterases. semanticscholar.orgresearchgate.net Following docking, molecular dynamics (MD) simulations can be run to study the stability of the ligand-protein complex over time in a simulated physiological environment. researchgate.net
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of a molecule, such as its frontier molecular orbitals (HOMO/LUMO). This information can help predict a molecule's reactivity and potential interaction sites, further guiding the rational design process.
Development of Chemical Probes for Elucidating Biological Mechanisms
A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study the target's function in cells and organisms. ox.ac.uk The development of such probes requires molecules with high potency, selectivity, and well-understood mechanisms of action.
Derivatives of this compound are valuable starting points for creating chemical probes. The process often begins with a lead compound that may have some drawbacks, such as poor solubility or off-target effects. nih.gov SAR studies are then employed to optimize the molecule's properties. For instance, the development of highly selective LIMK1/2 inhibitors has yielded valuable chemical probes to study the roles of these kinases in cellular processes like actin dynamics. nih.gov The type I inhibitor LIMKi3, which contains a dichlorophenyl group, is an example of such a probe, exhibiting excellent selectivity and cellular on-target activity. nih.gov
The goal is to create a tool that can be used to perturb a biological system in a controlled way, helping to elucidate complex biological mechanisms before embarking on a more costly and lengthy drug development program. ox.ac.ukosu.edu
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Continuous Manufacturing Techniques for Scalable Synthesis
The scalable synthesis of 1-(3,5-Dichlorophenyl)ethanamine and its derivatives is a critical step for its broader application. Flow chemistry, or continuous flow processing, offers a promising alternative to traditional batch production methods. vapourtec.comnjbio.com This modern technique involves running a chemical reaction in a continuous stream, which allows for greater control over reaction parameters such as temperature, pressure, and stoichiometry. vapourtec.com
The advantages of flow chemistry include improved safety, especially when dealing with highly exothermic or hazardous reactions, enhanced heat and mass transfer, and the potential for automation and process optimization. njbio.commdpi.comeuropa.eu For the synthesis of this compound, a continuous-flow process could be designed to handle the potentially hazardous reagents and intermediates involved, leading to a more efficient and sustainable manufacturing process. asymchem.comrsc.org The ability to telescope reaction steps without isolating intermediates can significantly reduce production time and waste. vapourtec.com By implementing flow chemistry, researchers can explore a wider range of reaction conditions that are often inaccessible in batch reactors, potentially leading to higher yields and purities of this compound. d-nb.info The development of an end-to-end continuous manufacturing process, from starting materials to the final purified product, would represent a significant advancement in the production of this and related chiral amines. mit.edu
Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Reaction Scale | Limited by vessel size | Scalable by running for longer times or "numbering up" reactors njbio.com |
| Heat Transfer | Often inefficient, leading to hotspots europa.eu | Highly efficient due to high surface-area-to-volume ratio vapourtec.comnjbio.com |
| Safety | Higher risk with hazardous reagents and exotherms njbio.com | Improved safety by minimizing reaction volume at any given time njbio.comeuropa.eu |
| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time vapourtec.com |
| Automation | More complex to automate | Readily integrated with automated control systems mdpi.commit.edu |
Exploration of Bio-orthogonal Chemistry and Bioconjugation Strategies
Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This field opens up exciting possibilities for the use of this compound in biological applications. The primary amine group of the compound is a key functional handle for bioconjugation. thermofisher.com
Researchers can employ various strategies to attach this compound to biomolecules such as proteins, peptides, or nucleic acids. thermofisher.comnih.gov For instance, the amine group can react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. thermofisher.com This allows for the site-specific labeling of biomolecules with the dichlorophenyl moiety.
The introduction of this compound into biological systems could be used to probe cellular environments or to develop novel therapeutic agents. The dichlorophenyl group can serve as a unique tag for imaging or as a pharmacophore that interacts with specific biological targets. Furthermore, the development of bio-orthogonal "release" strategies could allow for the controlled delivery of the compound or a payload attached to it within a cell. researchgate.net
Table 2: Potential Bioconjugation Strategies for this compound
| Reaction Type | Functional Group on Biomolecule | Resulting Linkage |
|---|---|---|
| Amine-reactive chemistry | Carboxylic acids (activated as NHS esters) | Amide bond thermofisher.com |
| Staudinger ligation | Azides | Aza-ylide intermediate, then amide bond escholarship.orgyoutube.com |
Application in Advanced Materials Science and Functional Polymer Design
The unique electronic and steric properties of this compound make it an interesting candidate for incorporation into advanced materials and functional polymers. chemimpex.com The presence of the dichlorophenyl ring can impart specific characteristics such as thermal stability, chemical resistance, and altered electronic properties to a polymer backbone.
By functionalizing this compound, it can be used as a monomer in polymerization reactions. For example, it could be incorporated into polyamides, polyimides, or other polymers where the properties of the dichlorophenyl group can be exploited. The development of functional polymers using techniques like living radical polymerization would allow for precise control over the polymer's molecular weight and structure, leading to materials with tailored properties. otsukac.co.jp
Potential applications for such materials could include high-performance plastics, specialized coatings, or materials for electronic devices. The chirality of this compound could also be leveraged to create chiral polymers for applications in enantioselective separations or as chiral catalysts.
Novel Catalytic Systems for Enantioselective Transformations Involving the Compound
The synthesis of enantiomerically pure this compound is crucial for many of its potential applications, particularly in pharmaceuticals. achmem.com Asymmetric catalysis offers the most efficient route to chiral molecules. scienceopen.com Future research will likely focus on the development of novel catalytic systems for the enantioselective synthesis of this compound.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis and could be applied to produce either the (R)- or (S)-enantiomer of this compound with high enantioselectivity. scienceopen.comaablocks.com Additionally, transition-metal catalysis, using metals like ruthenium, iridium, or copper with chiral ligands, continues to be a major area of research for the synthesis of chiral amines. acs.orgnih.govresearchgate.net
Researchers are continually developing more efficient and selective catalysts that can operate under milder conditions with lower catalyst loadings. researchgate.netuva.es The application of these novel catalytic systems to the synthesis of this compound will be a key area of investigation.
Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques and Time-Resolved Studies
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and applications. Advanced spectroscopic techniques can provide valuable insights into the intermediates and transition states of chemical reactions. numberanalytics.com
Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy can be used to elucidate the complex structures of reaction intermediates and products. numberanalytics.com Time-resolved spectroscopy, which measures spectroscopic signals as a function of time, can be employed to study the dynamics of fast reactions, providing information on reaction kinetics and the lifetimes of transient species. numberanalytics.comconicet.gov.ar
By combining these advanced analytical methods with computational modeling, researchers can build a comprehensive picture of the reaction pathways. mdpi.com This knowledge can then be used to design more efficient synthetic routes, develop more effective catalysts, and predict the behavior of this compound in different chemical and biological environments.
Q & A
Q. What are the standard protocols for synthesizing 1-(3,5-Dichlorophenyl)ethanamine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves reductive amination of 3,5-dichloroacetophenone using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with palladium on carbon (Pd/C). Key steps include:
- Precursor Preparation : Reacting 3,5-dichlorophenylacetone with ammonium acetate in methanol under reflux .
- Reduction : Using NaBH₄ or NaBH₃CN in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water to achieve >95% purity.
GC-MS and HPLC are recommended for purity validation, with attention to residual solvents and unreacted intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.8–3.2 ppm (CH₂NH₂), δ 6.9–7.4 ppm (aromatic protons). ¹³C NMR confirms the dichlorophenyl backbone (δ 120–140 ppm) .
- FT-IR : NH₂ stretching (3350–3450 cm⁻¹), C-Cl vibrations (750–800 cm⁻¹) .
- Mass Spectrometry : ESI-MS (m/z 204 [M+H]⁺) validates molecular weight .
Contradictions in spectral data (e.g., split NH₂ signals) may arise from rotameric effects; variable-temperature NMR can resolve this .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste Management : Collect residues in halogenated waste containers; neutralize with 10% acetic acid before disposal .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; administer oxygen if inhaled (refer to SDS Section 4) .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data for this compound derivatives be resolved?
Methodological Answer: Discrepancies in bond angles or torsional strain (e.g., NH₂ group orientation) require:
- High-Resolution Data : Use synchrotron radiation for <1.0 Å resolution.
- Refinement Tools : SHELXL for anisotropic displacement parameters and twin refinement (TWIN/BASF commands) .
- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) to assess conformational stability .
Q. What mechanistic insights explain regioselectivity in electrophilic substitutions of this compound?
Methodological Answer: The electron-withdrawing Cl groups deactivate the aromatic ring, directing electrophiles (e.g., NO₂⁺) to the para position relative to the ethanamine side chain.
Q. How do solvent effects influence the stability of this compound in long-term storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the NH₂ group in polar protic solvents (e.g., H₂O, MeOH) forms imine byproducts.
- Stability Testing : Use accelerated aging studies (40°C/75% RH for 6 months) with UPLC-MS to quantify degradation .
- Optimal Storage : Anhydrous acetonitrile or DMF at -20°C under argon reduces decomposition (<2% over 12 months) .
Q. What strategies mitigate diastereomer formation during derivatization of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphate ligands in asymmetric catalysis to enforce enantioselectivity .
- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve diastereomers .
- Dynamic Kinetic Resolution : Optimize reaction temperature (e.g., -78°C) to suppress racemization during acylations .
Q. How can computational models predict the bioactivity of this compound analogs?
Methodological Answer:
- QSAR Studies : Train models using descriptors like ClogP, molar refractivity, and H-bond donor count on known bioactive analogs .
- Docking Simulations : Use AutoDock Vina to assess binding affinity to targets (e.g., monoamine transporters) based on substituent effects .
- ADMET Prediction : SwissADME or pkCSM tools evaluate permeability and toxicity risks for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
